molecular formula C18H21ClO3 B052113 Fatty acids, C18-unsatd., dimers, polymers with bisphenol A and epichlorohydrin CAS No. 25068-38-6

Fatty acids, C18-unsatd., dimers, polymers with bisphenol A and epichlorohydrin

Cat. No. B052113
CAS RN: 25068-38-6
M. Wt: 320.8 g/mol
InChI Key: KUBDPQJOLOUJRM-UHFFFAOYSA-N
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Patent
US04221686

Procedure details

0.65 Mole of Sumiepoxy ELA-128 (an epoxy resin obtained by the reaction of bisphenol A with epichlorohydrin, epoxy equivalent 184-194; produced by Sumitomo Chemical Co., Ltd.), 0.17 g. of 2-methylhydroquinone and 1.3 moles of acrylic acid were successively charged into a 500 ml. four-necked flask, and the resulting mixture was sufficiently stirred. Further, 1.7 g. of triethylamine was added, and the mixture was heated to 110° C. while taking care of heat generation. The mixture was continuously stirred at said temperature for about 4 hours, and when the acid value had become less than 7, the reaction was completed. The reaction product was quickly cooled to about 60° C. and was incorporated and diluted with 0.066 g. of 2-methylhydroquinone and 133 g. of trimethylolpropane triacrylate to obtain a pale yellow, transparent liquid having a viscosity of Z6 to Z7 (as measured by use of the Gardener-Hodt Bubble viscometer at 25° C.). This liquid was named the compound (a).
[Compound]
Name
epoxy resin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
epoxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:11]2[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=2)([CH3:10])[CH3:9])=[CH:4][CH:3]=1.[CH2:18]([CH:20]1[O:22][CH2:21]1)[Cl:19]>>[CH3:10][C:8]([C:5]1[CH:6]=[CH:7][C:2]([OH:1])=[CH:3][CH:4]=1)([C:11]1[CH:12]=[CH:13][C:14]([OH:17])=[CH:15][CH:16]=1)[CH3:9].[CH2:21]1[O:22][CH:20]1[CH2:18][Cl:19] |f:2.3|

Inputs

Step One
Name
epoxy resin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)C1CO1
Name
epoxy
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1C(O1)CCl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.65 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.